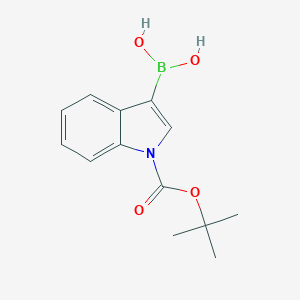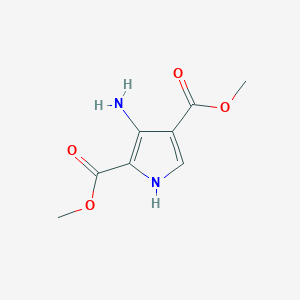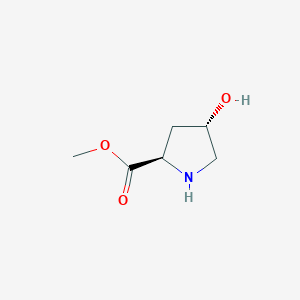
(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives, such as (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, has been achieved through a series of reactions starting from N-protected (2S)-3,4-dehydroproline methyl esters, involving stereoselective reactions and reduction processes (Goli et al., 1994). Similarly, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are related to the target compound, were synthesized using double fluorination of N-protected (2S,4R)-4-hydroxyproline (Singh & Umemoto, 2011).
Molecular Structure Analysis
The molecular structure of related pyrrolidine derivatives has been elucidated using techniques like NMR. For instance, the structure of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol was confirmed using two-dimensional NMR techniques (Goli et al., 1994).
Chemical Reactions and Properties
The chemical reactivity of pyrrolidine derivatives includes their use in relay catalytic cascade reactions, as demonstrated in the synthesis of methyl 4-aminopyrrole-2-carboxylates, which involves a FeCl2/Et3N binary catalytic system (Galenko et al., 2015).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility and crystalline nature, are often characterized during synthesis. For example, the crystalline N-Fmoc-cis-4-fluoropyrrolidine-2-carbonyl fluoride, a related compound, shows these physical attributes (Singh & Umemoto, 2011).
Chemical Properties Analysis
Pyrrolidine derivatives demonstrate various chemical properties like the ability to form pseudocyclic structures and participate in intramolecular hydrogen bonding, as seen in the study of 4-hydroxypyrrolidine-2-carboxanilide podands (Borodina et al., 2021).
Applications De Recherche Scientifique
Asymmetric Michael Additions of Ketones to Nitroalkenes : This compound is involved in catalyzing asymmetric Michael additions of ketones to nitroalkenes. It is derived from homochiral methyl 4-aminopyrrolidine-2-carboxylates, which are obtained from asymmetric cycloadditions and catalytic hydrogenation. This process is significant in the modulation of asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Synthesis of 4-Fluoropyrrolidine Derivatives : The compound plays a role in the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are important in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives are key intermediates in synthesizing various functional compounds (Singh & Umemoto, 2011).
Neuroprotection Against Excitotoxic Neuronal Death : A derivative of this compound, specifically 2R,4R-APDC, has been shown to protect neurons against excitotoxic degeneration. It acts as an agonist for metabotropic glutamate receptors subtypes mGlu2 and -3, indicating its potential in neuroprotection and encouraging the search for mGlu2/3 receptor agonists as neuroprotective drugs (Battaglia et al., 1998).
Design and Synthesis of ACE Inhibitors : This compound is also involved in the design and synthesis of novel angiotensin converting enzyme (ACE) inhibitors, particularly in the context of cardiovascular diseases. It serves as a building block in synthesizing various non-carboxylic acid ACE inhibitors (Addla et al., 2013).
Catalysis in Biginelli Reaction : The compound demonstrates catalytic activity in asymmetric Biginelli reactions. This is particularly significant in the context of organic chemistry and synthesis of heterocyclic compounds (Borodina et al., 2021).
Safety And Hazards
“(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .
Propriétés
IUPAC Name |
methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-2-4(8)3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORHSASAYVIBLY-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-methyl 4-hydroxypyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




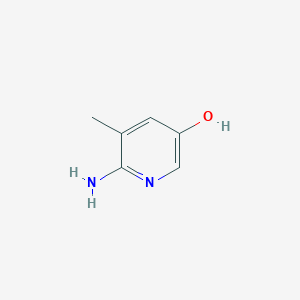
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)

![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
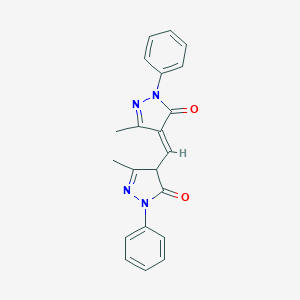
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
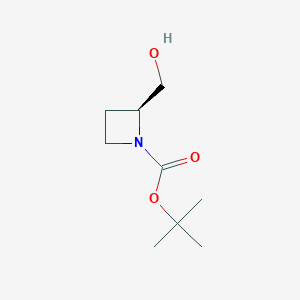
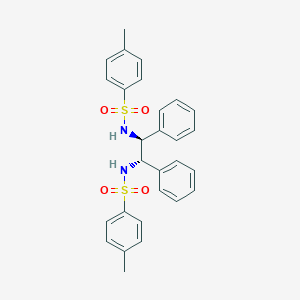
![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)


